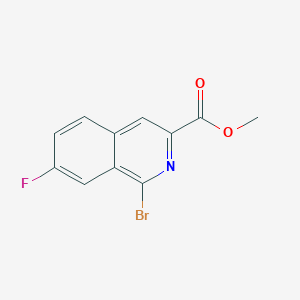
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for the selective delivery of the drug to cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves several steps. One common method includes the reaction of 4-methyl-4-(methyldisulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. Additionally, this compound is used in the synthesis of various bioconjugates and in the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves its role as a linker in ADCs. The compound forms a stable bond between the antibody and the cytotoxic drug. Upon binding to the target cancer cell, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The disulfide bond in the linker is cleaved in the reductive environment of the cancer cell, ensuring the selective release of the drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoate: Another ADC linker with a pyridine group instead of a methyl group.
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoate: Similar structure but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is unique due to its specific disulfide bond, which provides a controlled release mechanism in the reductive environment of cancer cells. This specificity enhances the efficacy and safety of ADCs, making it a valuable compound in targeted cancer therapy.
Eigenschaften
Molekularformel |
C11H17NO4S2 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(methyldisulfanyl)pentanoate |
InChI |
InChI=1S/C11H17NO4S2/c1-11(2,18-17-3)7-6-10(15)16-12-8(13)4-5-9(12)14/h4-7H2,1-3H3 |
InChI-Schlüssel |
UIUQQGXZEMJNCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


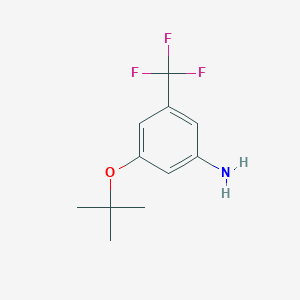
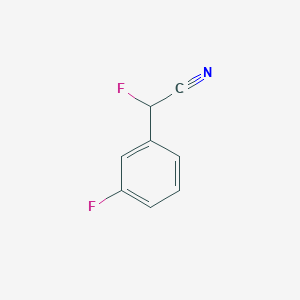
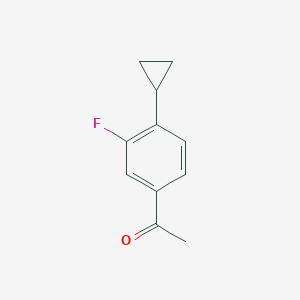
![1-Allyl-3-[(4-methoxybenzyl)oxy]benzene](/img/structure/B11720928.png)
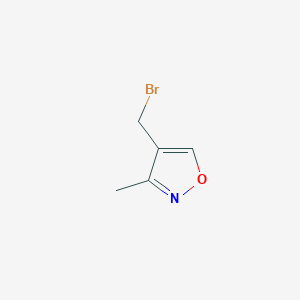
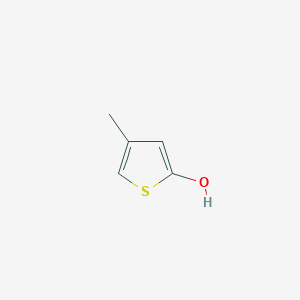
![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
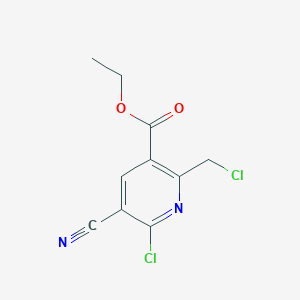
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)

![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
![O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)
